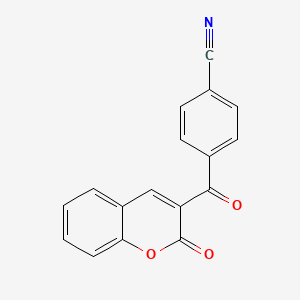
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction forms the stable compound 2-oxo-2H-1-benzopyran-3-carbonitrile, which can then be further reacted to produce the desired compound . The reaction conditions often involve the use of ammonium acetate and malononitrile, with the process being carried out under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various cellular processes, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core structure but differs in its functional groups.
4-{[(2-Oxo-1(2H)-pyridinyl)oxy]carbonyl}benzonitrile: Another structurally related compound with different substituents.
Uniqueness
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77031-63-1 |
|---|---|
Formule moléculaire |
C17H9NO3 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
4-(2-oxochromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C17H9NO3/c18-10-11-5-7-12(8-6-11)16(19)14-9-13-3-1-2-4-15(13)21-17(14)20/h1-9H |
Clé InChI |
FFMLOIJFSJDTTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
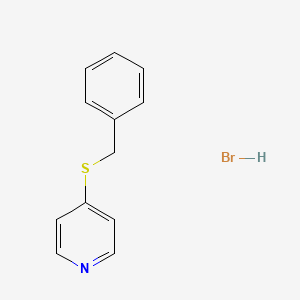
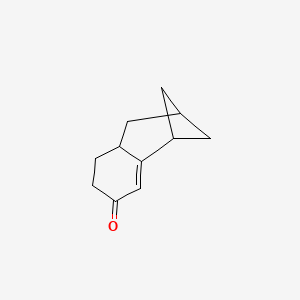

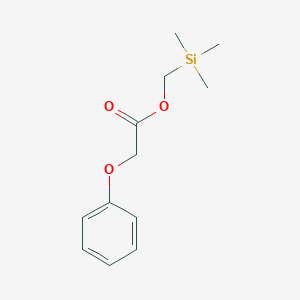
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
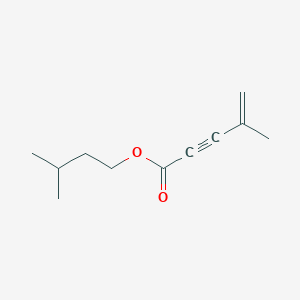
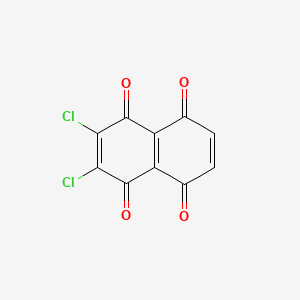

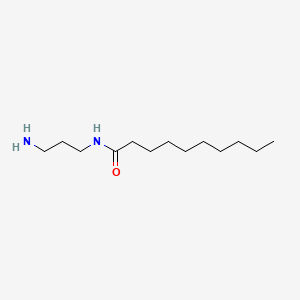
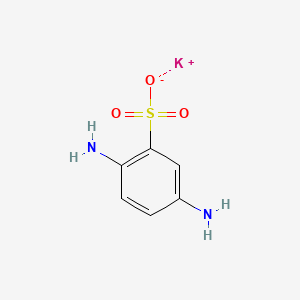
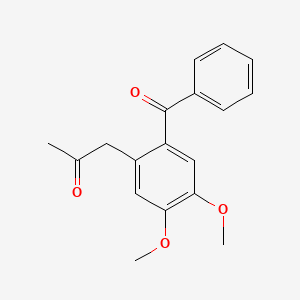
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
